molecular formula C6H10N2O5 B13794330 2-Amino-4-(carboxyformamido)butanoic acid CAS No. 5302-43-2

2-Amino-4-(carboxyformamido)butanoic acid

Katalognummer: B13794330
CAS-Nummer: 5302-43-2
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: DSBZQNMJXKJWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(carboxyformamido)butanoic acid is an organic compound with the molecular formula C6H10N2O5 It is a derivative of butanoic acid and contains both amino and carboxyformamido functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(carboxyformamido)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromobutanoic acid with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(carboxyformamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(carboxyformamido)butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(carboxyformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-4-(carboxyformamido)butanoic acid is unique due to its carboxyformamido group, which allows for specific interactions and reactions not possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

5302-43-2

Molekularformel

C6H10N2O5

Molekulargewicht

190.15 g/mol

IUPAC-Name

2-amino-4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)

InChI-Schlüssel

DSBZQNMJXKJWTO-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)C(=O)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.